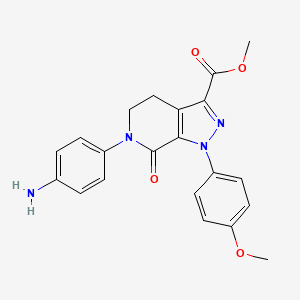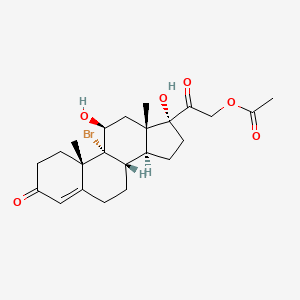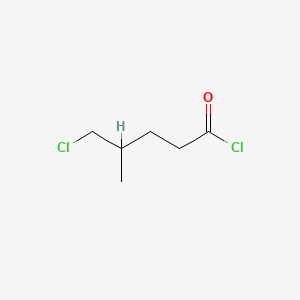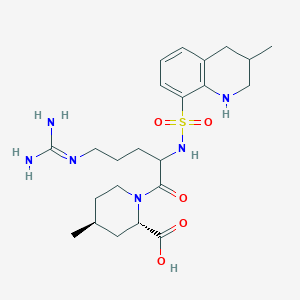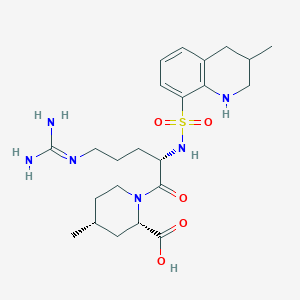
Clinofibrate Impurity 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Clinofibrate Impurity 2 involves several steps. One method involves synthesizing 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methyl ethyl butyrate through bi-p-hydroxyphenyl cyclohexane prepared by reacting cyclohexanone and phenol and 2-bromo-2-methyl ethyl butyrate prepared from 2-methyl butyrate . The product is then hydrolyzed to obtain Clinofibrate Impurity 2 .Molecular Structure Analysis
The molecular structure of Clinofibrate Impurity 2 was determined through ESI-LC/MS/MS analysis . The main photoproduct of clinofibrate was identified as 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid .Chemical Reactions Analysis
Clinofibrate in aqueous media was photodegraded gradually by UV light emission, generating several photoproducts . The main photoproduct was speculated to be generated by the elimination of 2-methylbutanoic acid, and other photoproducts were generated through several photochemical reactions including further elimination of 2-methylbutanoic acid and decarboxylation .Wissenschaftliche Forschungsanwendungen
Impurity Analysis in Semiconductor Materials
Impurities play a crucial role in semiconductor physics, affecting both the material's electrical properties and its performance in electronic devices. Research on impurity-induced states in semiconductors, such as the study by Balatsky, Vekhter, and Zhu (2004), offers insights into how impurities influence electronic states within materials. This understanding is vital for optimizing the performance of semiconductors in applications ranging from microelectronics to solar cells (Balatsky, Vekhter, & Zhu, 2004).
Impurity Doping in Nanocrystals
The addition of impurities to nanocrystals can modify their optical, electronic, and magnetic properties, enabling the development of new functionalities. For instance, the work by Liu et al. (2016) on Mn2+-doped lead halide perovskite nanocrystals demonstrates how impurity doping can lead to dual-color emission, highlighting the role of impurities in advancing materials science for optical applications (Liu et al., 2016).
Impurity Characterization Techniques
The development and refinement of techniques for impurity characterization are crucial for understanding and manipulating material properties. Cathodoluminescence (CL) imaging, for example, is a powerful method for studying the spatial distribution of impurities within nanostructures, as demonstrated by Yuan et al. (2007) in their investigation of impurities in ZnO nanotubes (Yuan et al., 2007).
Zukünftige Richtungen
The photodegradation of Clinofibrate and the resulting photoproducts, including Clinofibrate Impurity 2, is a topic of ongoing research . Future research may focus on the evaluation of biological activities of Clinofibrate photoproducts, photostability of Clinofibrate in commercial tablets and changed formulations, and the photostabilization of them .
Eigenschaften
CAS-Nummer |
30299-17-3 |
|---|---|
Produktname |
Clinofibrate Impurity 2 |
Molekularformel |
C23H28O4 |
Molekulargewicht |
368.48 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



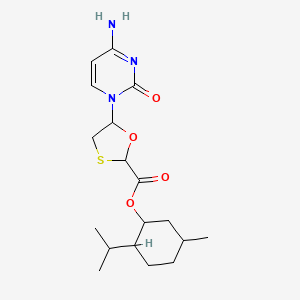
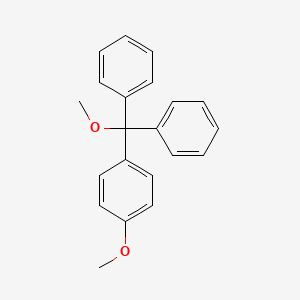
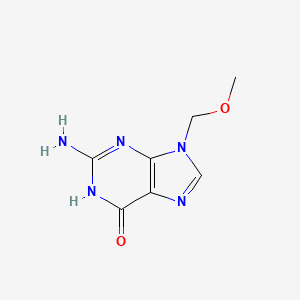
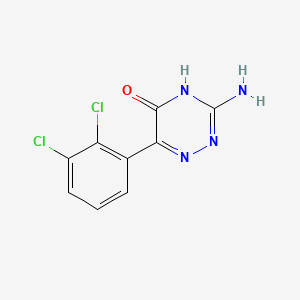
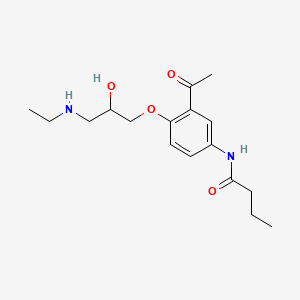
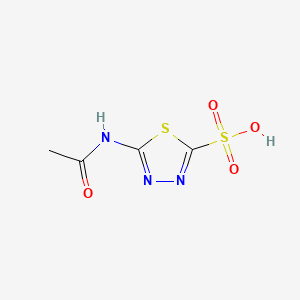
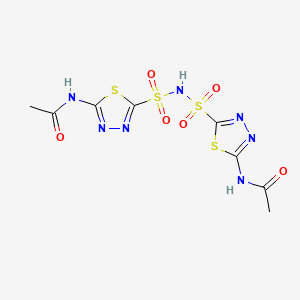

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)
